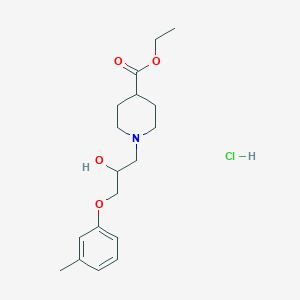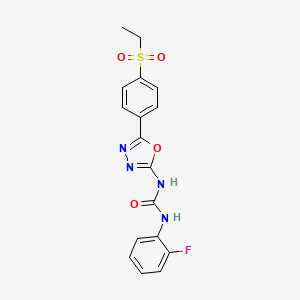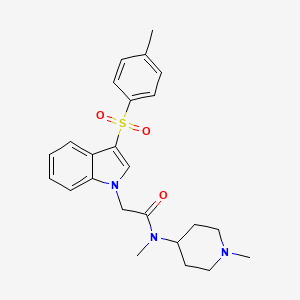
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the early 1970s. MT-45 is a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. The compound has been studied extensively for its potential as a pain reliever, but its use has been limited due to its high toxicity and potential for abuse.
作用機序
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide acts as a selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide also produces a range of other effects, including sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide produces a range of biochemical and physiological effects, including the activation of the μ-opioid receptor, inhibition of neurotransmitter release, suppression of pain signals, sedation, respiratory depression, and euphoria. The compound has also been shown to produce a range of adverse effects, including dependence, withdrawal, and overdose.
実験室実験の利点と制限
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been used extensively in laboratory experiments to study the mechanisms of opioid analgesics and their potential for abuse. However, the compound has a high toxicity and potential for abuse, which limits its usefulness in certain experiments. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid dependence and withdrawal, and the development of treatments for opioid addiction. Additionally, further research is needed to understand the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide and its potential for abuse.
合成法
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine with 3-tosyl-1H-indole-1-acetic acid, followed by acylation with acetyl chloride. The resulting product is then treated with methyl iodide to yield the final compound.
科学的研究の応用
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been studied extensively for its potential as a pain reliever, but its use has been limited due to its high toxicity and potential for abuse. Research has shown that N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has a high affinity for the μ-opioid receptor and produces potent analgesic effects in animal models. However, the compound has also been shown to produce a range of adverse effects, including respiratory depression, sedation, and dependence.
特性
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-8-10-20(11-9-18)31(29,30)23-16-27(22-7-5-4-6-21(22)23)17-24(28)26(3)19-12-14-25(2)15-13-19/h4-11,16,19H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVBUBIPGRDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2790918.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)

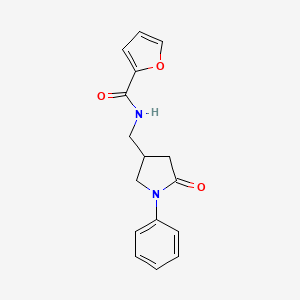
![4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2790923.png)
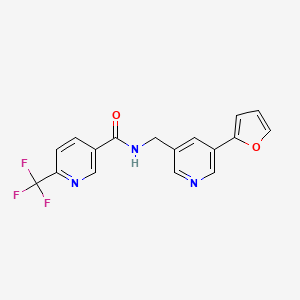
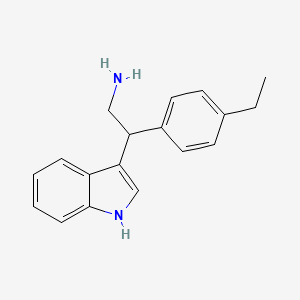
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
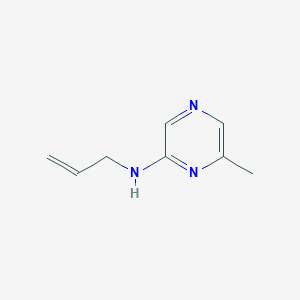

![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
